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Compound of Interest

Compound Name:
(1R,2R)-Ethyl 2-

aminocyclopentanecarboxylate

Cat. No.: B176378 Get Quote

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate, a chiral building block with applications in synthetic and

medicinal chemistry. This document details its identification, key chemical data, a plausible

synthetic pathway, and relevant analytical methods.

Compound Identification
The primary identifier for (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is its CAS number.

It is important to distinguish between the free base and its common salt form.

Compound Name CAS Number Form

(1R,2R)-Ethyl 2-

aminocyclopentanecarboxylate

hydrochloride

2305202-68-8[1] Hydrochloride Salt

(1R,2R)-Ethyl 2-

aminocyclopentanecarboxylate
Not explicitly found Free Base
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Molecular Information:

Property Value Source

Molecular Formula C₈H₁₅NO₂ (Free Base)

Molecular Weight 157.21 g/mol (Free Base)

Molecular Formula
C₈H₁₆ClNO₂ (Hydrochloride

Salt)
[1]

Molecular Weight
193.67 g/mol (Hydrochloride

Salt)
[1]

Physicochemical and Spectroscopic Data
Detailed experimental data for the specific (1R,2R) stereoisomer is not readily available in the

public domain. The following tables provide data for the key starting material, ethyl 2-

oxocyclopentanecarboxylate, and general data for related aminocyclopentanecarboxylate

derivatives.

Table 2.1: Physicochemical Properties of Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)

Property Value

Appearance Clear colorless to light yellow liquid

Boiling Point 102-104 °C at 11 mmHg

Density 1.054 g/mL at 25 °C

Refractive Index (n20/D) 1.452

Table 2.2: Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)
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Spectroscopy Type Key Features

¹H NMR
Data available in public databases such as

SpectraBase.[2][3]

¹³C NMR
Data available in public databases such as

SpectraBase.[2]

Mass Spectrometry
Electron ionization mass spectra are available in

the NIST WebBook.[4][5]

FTIR Spectra available in public databases.[2]

Note: Specific spectral data for (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is not

currently available in the searched literature. Researchers should perform their own analytical

characterization upon synthesis.

Experimental Protocols: Synthesis
A direct, detailed experimental protocol for the synthesis of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate is not explicitly published. However, a scalable,

stereoselective synthesis of all four stereoisomers of the parent amino acid, 2-

aminocyclopentanecarboxylic acid (ACPC), has been described and can be adapted.[6][7] The

key steps involve the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by

separation of the diastereomeric intermediates.

The following is a proposed synthetic workflow based on this literature.
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Step 1: Reductive Amination

Step 2: Diastereomer Separation

Step 3: Deprotection (Hydrogenolysis)

Step 4: Salt Formation (Optional)

Ethyl 2-oxocyclopentanecarboxylate

Diastereomeric Mixture of
Ethyl 2-((1-phenylethyl)amino)cyclopentanecarboxylate

Reductive Amination
(e.g., NaBH(OAc)₃)

(R)- or (S)-alpha-phenylethylamine

Separated (1R,2R,R)- and (1S,2S,R)- or
(1S,2R,S)- and (1R,2S,S)- Diastereomers

Chromatography or
Crystallization

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

Hydrogenolysis
(e.g., H₂, Pd/C)

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
hydrochloride

HCl

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate.

Methodology Details:
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Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine,

such as (R)- or (S)-α-phenylethylamine, in the presence of a reducing agent like sodium

triacetoxyborohydride. This reaction produces a mixture of diastereomeric ethyl 2-((1-

phenylethyl)amino)cyclopentanecarboxylates.[6]

Diastereomer Separation: The resulting diastereomers can be separated using techniques

such as column chromatography or fractional crystallization. The choice of the chiral amine

in the previous step determines which pair of diastereomers is formed, allowing for the

isolation of the precursor to the desired (1R,2R) product.[6]

Deprotection: The separated diastereomer is subjected to hydrogenolysis to remove the α-

phenylethyl group. This is typically achieved using hydrogen gas and a palladium on carbon

catalyst. This step yields the target free base, (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate.[6]

Salt Formation (Optional): The free base can be converted to its hydrochloride salt by

treatment with hydrochloric acid for improved stability and handling.

Analytical Methods for Chiral Purity
Ensuring the enantiomeric and diastereomeric purity of the final product is critical. The following

analytical techniques are commonly employed for the separation and analysis of chiral amino

acid esters and related compounds.

Analytical Workflow

Synthesized Sample
((1R,2R)-Ethyl 2-aminocyclopentanecarboxylate)

Chiral HPLC

Chiral GC

NMR Spectroscopy
(with chiral shift reagents)

Enantiomeric Purity Determination
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Click to download full resolution via product page

Caption: Analytical workflow for determining the chiral purity of the target compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for

separating enantiomers. Polysaccharide-based chiral stationary phases are often effective

for the resolution of amino acid esters.

Chiral Gas Chromatography (GC): Another powerful technique for enantiomeric separation,

often requiring derivatization of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of

chiral shift reagents can induce chemical shift differences between enantiomers, allowing for

the determination of enantiomeric excess by integrating the corresponding signals in the

NMR spectrum.

Applications in Research and Drug Development
While specific signaling pathways involving (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
are not documented, compounds of this class are valuable intermediates in several areas:

Peptide Foldamer Chemistry: Constrained amino acids like 2-aminocyclopentanecarboxylic

acid are used to create peptides with stable, predictable secondary structures (foldamers).

These can mimic or inhibit biological interactions.[8][9]

Medicinal Chemistry: The rigid cyclopentane scaffold can be used to orient functional groups

in a specific three-dimensional arrangement, which is crucial for optimizing drug-receptor

interactions.

Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex

molecules with defined stereochemistry.

The logical relationship for its application in drug development is outlined below.
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(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
(Chiral Building Block)

Incorporation into Peptides or
Small Molecule Scaffolds

Generation of Conformationally
Constrained Molecules

Interaction with Biological Targets
(e.g., Receptors, Enzymes)

Lead Compound for
Drug Discovery
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Caption: Role as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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